molecular formula C11H12Cl2O2 B1412922 Ethyl 2,6-dichloro-4-methylphenylacetate CAS No. 1803845-41-1

Ethyl 2,6-dichloro-4-methylphenylacetate

Cat. No.: B1412922
CAS No.: 1803845-41-1
M. Wt: 247.11 g/mol
InChI Key: HROPIGAESHXDLD-UHFFFAOYSA-N
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Description

Ethyl 2,6-dichloro-4-methylphenylacetate is an organic compound with the molecular formula C11H12Cl2O2 It is a derivative of phenylacetate, where the phenyl ring is substituted with two chlorine atoms at the 2 and 6 positions and a methyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,6-dichloro-4-methylphenylacetate can be synthesized through several methods. One common approach involves the esterification of 2,6-dichloro-4-methylphenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the Friedel-Crafts acylation of 2,6-dichloro-4-methylbenzene with ethyl chloroacetate in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds through the formation of an acylium ion intermediate, which then reacts with the aromatic ring to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,6-dichloro-4-methylphenylacetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters to alcohols.

    Substitution: Nucleophilic substitution reactions often require the use of a polar aprotic solvent such as dimethylformamide (DMF) and elevated temperatures to facilitate the reaction.

Major Products Formed

    Hydrolysis: 2,6-dichloro-4-methylphenylacetic acid and ethanol.

    Reduction: 2,6-dichloro-4-methylphenylethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2,6-dichloro-4-methylphenylacetate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Pharmaceuticals: The compound’s derivatives may exhibit biological activity and are investigated for potential therapeutic applications.

    Material Science: It can be used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2,6-dichloro-4-methylphenylacetate depends on its specific application. In organic synthesis, it acts as a building block for the construction of more complex molecules. In biological systems, its derivatives may interact with specific molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and targets involved would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Ethyl 2,6-dichloro-4-methylphenylacetate can be compared with other similar compounds such as:

    Ethyl 2,4-dichlorophenylacetate: Similar structure but with chlorine atoms at the 2 and 4 positions.

    Ethyl 2,6-dichlorophenylacetate: Lacks the methyl group at the 4 position.

    Ethyl 4-methylphenylacetate: Lacks the chlorine atoms on the aromatic ring.

Properties

IUPAC Name

ethyl 2-(2,6-dichloro-4-methylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2O2/c1-3-15-11(14)6-8-9(12)4-7(2)5-10(8)13/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HROPIGAESHXDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=C(C=C1Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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